molecular formula C7H2ClF5 B1357608 3-Chloro-2,6-difluorobenzotrifluoride CAS No. 1099597-36-0

3-Chloro-2,6-difluorobenzotrifluoride

Cat. No.: B1357608
CAS No.: 1099597-36-0
M. Wt: 216.53 g/mol
InChI Key: ZABHDJHDUYGAPB-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2ClF5. It is a derivative of benzotrifluoride, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-difluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method includes the reaction of 2,6-difluorobenzotrifluoride with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to form benzyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzotrifluorides, depending on the nucleophile used.

    Oxidation Reactions: The major product is typically a benzoic acid derivative.

    Reduction Reactions: The primary products are benzyl derivatives.

Scientific Research Applications

3-Chloro-2,6-difluorobenzotrifluoride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals, including solvents, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluorobenzotrifluoride involves its interaction with specific molecular targets, depending on its application. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzotrifluoride: Similar in structure but lacks the fluorine atoms at positions 2 and 6.

    3,4-Dichlorobenzotrifluoride: Contains two chlorine atoms instead of one chlorine and two fluorine atoms.

    2,6-Difluorobenzotrifluoride: Lacks the chlorine atom present in 3-Chloro-2,6-difluorobenzotrifluoride.

Uniqueness

This compound is unique due to the combination of chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced stability in oxidative conditions. The presence of fluorine atoms also contributes to the compound’s lipophilicity, making it valuable in medicinal chemistry for drug design.

Properties

IUPAC Name

1-chloro-2,4-difluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5/c8-3-1-2-4(9)5(6(3)10)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABHDJHDUYGAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600600
Record name 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099597-36-0
Record name 1-Chloro-2,4-difluoro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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